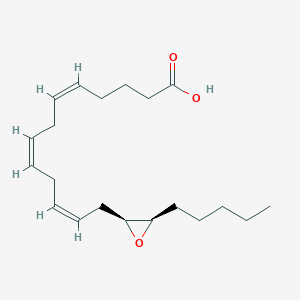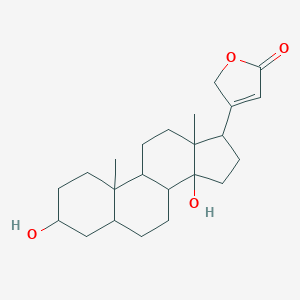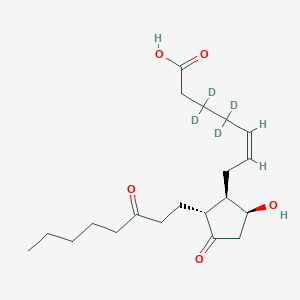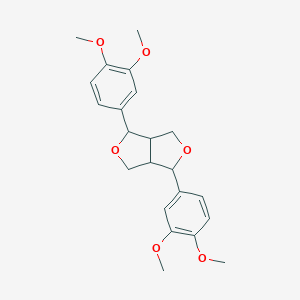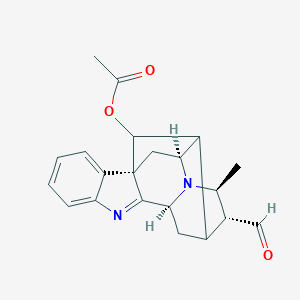![molecular formula C11H12N2O2 B199099 ピロロ[2,1-b]キナゾリン-3,7-ジオール、1,2,3,9-テトラヒドロ-、(R)- CAS No. 5081-51-6](/img/structure/B199099.png)
ピロロ[2,1-b]キナゾリン-3,7-ジオール、1,2,3,9-テトラヒドロ-、(R)-
概要
説明
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- is a naturally occurring quinazoline alkaloid primarily found in the leaves of the plant Adhatoda vasica, also known as Malabar nut. This compound is known for its diverse pharmacological properties, including bronchodilatory, anti-inflammatory, and expectorant effects. Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-, along with other related alkaloids such as vasicine and vasicinone, has been extensively studied for its potential therapeutic applications.
科学的研究の応用
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- has been the subject of extensive scientific research due to its diverse pharmacological properties. Some key applications include:
Chemistry: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- serves as a precursor for the synthesis of various quinazoline derivatives with potential therapeutic applications.
Biology: Studies have shown that vasicinol exhibits anti-inflammatory and antioxidant properties, making it a valuable compound for biological research.
Medicine: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- has been investigated for its bronchodilatory and expectorant effects, making it a potential candidate for the treatment of respiratory ailments such as asthma and bronchitis.
Industry: The compound is used in the formulation of herbal medicines and supplements due to its therapeutic properties.
作用機序
Target of Action
Vasicinol, also known as Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, ®-, primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial member of the pattern recognition receptors (PRRs) that play a critical role in the innate immune response .
Mode of Action
Vasicinol interacts with its target, TLR7, and triggers an immune response. This interaction results in the activation of the immune system, which can lead to antiviral activity . Vasicinol also exhibits bronchodilatory activity both in vitro and in vivo .
Biochemical Pathways
The interaction of Vasicinol with TLR7 affects the innate immune response pathway . This interaction can lead to the activation of downstream effects that result in an antiviral immune response .
Pharmacokinetics
The pharmacokinetics of Vasicinol involves various metabolic processes including monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of Vasicinol are the 3-hydroxyl group and the C-9 site . Renal clearance is the major excretion pathway of Vasicinol .
Result of Action
The interaction of Vasicinol with TLR7 results in the activation of the immune system, leading to antiviral activity . Furthermore, Vasicinol exhibits bronchodilatory activity, which can be beneficial in the treatment of respiratory ailments .
Action Environment
The action, efficacy, and stability of Vasicinol can be influenced by various environmental factors. For instance, the type of explant selected, basal media, organic carbon source, type and concentration of plant growth regulators, media derivatives including gelling agent and the culture conditions were all taken into account
生化学分析
Biochemical Properties
Vasicinol plays a role in biochemical reactions, particularly as a potential antiviral agent . It has been found to interact with toll-like receptor 7 (TLR7), a pattern recognition receptor (PRR) that plays a critical role in the innate immune response . The nature of these interactions involves the compound successfully positioning itself in the pocket of the TLR7 guanosine loading site .
Cellular Effects
The effects of Vasicinol on various types of cells and cellular processes are primarily related to its antiviral efficacy . It influences cell function by acting as a TLR7 agonist, which can have an impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Vasicinol involves its interactions with TLR7 . It exerts its effects at the molecular level through binding interactions with this biomolecule, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that certain derivatives of the compound show exceptional antiviral activity .
Dosage Effects in Animal Models
Its potential as an antiviral agent suggests that it may have significant effects at certain dosages .
Metabolic Pathways
Its interaction with TLR7 suggests that it may be involved in the innate immune response pathway .
Transport and Distribution
Given its interaction with TLR7, it may be transported to sites where this receptor is present .
Subcellular Localization
The subcellular localization of Vasicinol is another area of active research. As it interacts with TLR7, it may be localized to areas of the cell where this receptor is present .
準備方法
Synthetic Routes and Reaction Conditions
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- can be synthesized through various chemical routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with formamide under acidic conditions can yield quinazoline derivatives, which can be further modified to produce vasicinol.
Industrial Production Methods
Industrial production of vasicinol often involves the extraction and purification from the leaves of Adhatoda vasica. The process typically includes:
Extraction: The leaves are subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is then purified using techniques such as column chromatography and preparative thin-layer chromatography to isolate vasicinol.
化学反応の分析
Types of Reactions
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- undergoes various chemical reactions, including:
Oxidation: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- can be oxidized to form vasicinone, another pharmacologically active compound.
Reduction: Reduction of vasicinol can yield dihydro derivatives with different pharmacological properties.
Substitution: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- can undergo substitution reactions, particularly at the quinazoline nucleus, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Vasicinone
Reduction: Dihydrovasicinol
Substitution: Various quinazoline derivatives
類似化合物との比較
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- is structurally and functionally related to other quinazoline alkaloids such as vasicine and vasicinone. Here is a comparison:
Vasicine: Known for its bronchodilatory and uterotonic effects. It is also a precursor to vasicinol.
Vasicinone: Exhibits bronchodilatory and anti-anaphylactic properties. It is an oxidized form of vasicinol.
Uniqueness of Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-: Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- stands out due to its balanced pharmacological profile, combining bronchodilatory, anti-inflammatory, and antioxidant effects.
Similar Compounds
- Vasicine
- Vasicinone
- Deoxyvasicine
- Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-one
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)-’s unique combination of properties makes it a valuable compound for various therapeutic applications, distinguishing it from its related alkaloids.
特性
IUPAC Name |
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFMOGRHGUPGMA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198841 | |
| Record name | Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5081-51-6 | |
| Record name | Vasicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





